N-Cyanomethanimidic methyl ester

描述

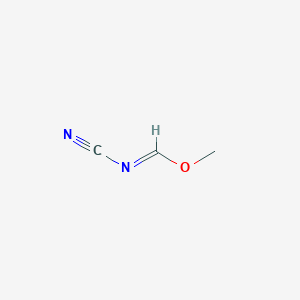

N-Cyanomethanimidic methyl ester is a specialized organic compound belonging to the class of imidic acid esters. Its structure features a cyano group (-CN) attached to a methanimidic acid backbone, with a methyl ester functional group. This compound is synthesized via the reaction of orthoacetic acid esters with cyanamide in an alcoholic solution using an acid catalyst, yielding high purity and efficiency . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in nucleophilic and condensation reactions.

属性

CAS 编号 |

51688-22-3 |

|---|---|

分子式 |

C3H4N2O |

分子量 |

84.08 g/mol |

IUPAC 名称 |

methyl N-cyanomethanimidate |

InChI |

InChI=1S/C3H4N2O/c1-6-3-5-2-4/h3H,1H3 |

InChI 键 |

ODSJRSDWANAFRF-UHFFFAOYSA-N |

SMILES |

COC=NC#N |

规范 SMILES |

COC=NC#N |

其他CAS编号 |

51688-22-3 |

产品来源 |

United States |

相似化合物的比较

Ethyl N-Cyanoethanimidate

Molecular Formula: C₅H₈N₂O Molecular Weight: 112.13 g/mol Synthesis: Ethyl N-cyanoethanimidate is synthesized through analogous methods to N-cyanomethanimidic methyl ester, substituting methanol with ethanol in the reaction . Applications: Widely used as an intermediate in pharmaceuticals and agrochemicals. Key Differences:

- The ethyl ester group increases molecular weight by 14.03 g/mol compared to the methyl ester.

Methyl N-((Methylcarbamoyl)Oxy)Thioacetimidate

Molecular Formula : C₅H₁₀N₂O₂S

Molecular Weight : 162.21 g/mol

Structure : Incorporates a thioacetimidate group and a methylcarbamoyloxy substituent, enhancing electrophilicity.

Applications : Used in specialized syntheses, particularly where sulfur-containing intermediates are required.

Key Differences :

- The addition of a sulfur atom and carbamoyl group increases molecular complexity and weight.

- Enhanced reactivity in thiol-based reactions compared to N-cyanomethanimidic esters.

Ethyl Cyanoacetate

Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.13 g/mol Structure: A cyano-substituted acetate ester, lacking the imidic acid backbone. Applications: Utilized in the synthesis of dyes, pharmaceuticals, and polymers. Key Differences:

- The absence of the imidic acid structure reduces its utility in reactions requiring tautomeric stabilization.

- Ethyl cyanoacetate is more hydrolytically stable but less reactive in imine-forming reactions .

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Synthetic Efficiency: The acid-catalyzed reaction of orthoacetic esters with cyanamide provides N-cyanomethanimidic esters in high yields (≥85%) with minimal byproducts, making it industrially scalable .

- Reactivity Profile : The methyl ester’s smaller alkyl group enhances electrophilicity compared to ethyl analogs, favoring faster reaction kinetics in nucleophilic substitutions.

- Safety Considerations: Limited toxicological data exist for this compound, necessitating caution in handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。